Isophrymarol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophrymarol acetate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with an aromatic flavor . This compound is part of the ester family, which are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Isophrymarol acetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In industrial settings, the reaction conditions are carefully controlled to favor the production of the ester. The resultant ester and water are then separated by distillation due to their difference in boiling points .
Chemical Reactions Analysis
Isophrymarol acetate, like other esters, can undergo various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the organic group R’ of an ester with the organic group of an alcohol. This is typically catalyzed by acids or bases.
Scientific Research Applications
Isophrymarol acetate has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its aromatic properties make it useful in the study of olfactory receptors.
Medicine: Esters like this compound are often explored for their potential therapeutic properties.
Mechanism of Action
The mechanism by which isophrymarol acetate exerts its effects is primarily through its interaction with olfactory receptors due to its aromatic properties. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Isophrymarol acetate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used in coatings, inks, and adhesives.
This compound is unique due to its specific aromatic properties and its applications in both scientific research and industry.
Properties
Molecular Formula |
C25H26O11 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(13-5-16-17(33-10-32-16)6-15(13)27-2)14(25)8-30-24(25)20-18(28-3)7-19-22(23(20)29-4)35-11-34-19/h5-7,14,21,24H,8-11H2,1-4H3 |
InChI Key |
SHBXMLHCUQHOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.